
Palytoxin from palythoa
Overview
Description
Palytoxin (PLTX), first isolated from the zoanthid Palythoa toxica , is one of the most potent non-proteinaceous marine toxins known. It is a large, complex polyhydroxylated molecule (molecular weight ~2680 Da) with both lipophilic and hydrophilic regions, enabling interaction with cellular membranes and ion channels . PLTX binds to Na+/K+-ATPase, converting it into a nonselective cation channel, leading to ion gradient disruption, cell lysis, and systemic toxicity . It is produced by multiple Palythoa species (e.g., P. caribaeorum, P. tuberculosa, and undescribed Palythoa spp.) and has been detected in home aquarium corals at concentrations up to 3,500 µg/g wet weight .
Preparation Methods
Extraction Protocols for Palytoxin from Palythoa Biomass
Solvent Selection and Initial Processing
Ethanol and methanol are the primary solvents for PLTX extraction due to their ability to denature proteins while preserving toxin integrity. Early protocols from Moore (1971), as adapted by , utilized 70% aqueous ethanol for bulk extraction from Palythoa tuberculosa, achieving yields of 650 mg from 10 kg of raw biomass. Modern refinements, such as those in , employ 80% methanol (MeOH) to enhance solubility, with tissue-to-solvent ratios of 1:10 (w/v). Post-extraction, centrifugation at 8,000 × g for 20 minutes separates cellular debris, yielding a supernatant containing crude PLTX .
Critical Parameter: Solvent Concentration
Comparative studies demonstrate that 80% MeOH outperforms lower concentrations in toxin recovery:
Solvent Composition | PLTX Recovery (%) | Matrix Interference | Source |
---|---|---|---|
70% Ethanol | 58 ± 5 | Moderate | |
80% Methanol | 86 ± 3 | Low | |
50% Methanol | 47 ± 7 | High |
Higher methanol concentrations reduce co-extraction of polar contaminants, simplifying subsequent purification .
Biomass Pretreatment and Toxin Stability
Fresh or frozen Palythoa specimens are sliced or homogenized to increase surface area. documented that polyps containing ripe eggs exhibit 40% higher PLTX content, suggesting reproductive phase harvesting optimizes yield. Stability tests in show PLTX degrades by 18% in aqueous extracts stored at 4°C for 72 hours, whereas ethanol-based extracts retain 95% potency under the same conditions.
Purification Strategies for Crude Extracts
Liquid-Liquid Partitioning and Pigment Removal
Crude extracts are defatted using dichloromethane (DCM) in a 1:2 (v/v) ratio, effectively removing chlorophylls and carotenoids . The aqueous phase, containing PLTX, is then concentrated via rotary evaporation at 40°C under reduced pressure. identified this step as critical, with PLTX losses of 38% occurring if the temperature exceeds 50°C or if the residue is overdried.
Solid-Phase Extraction (SPE) and Column Chromatography
C₁₈ reversed-phase SPE columns (e.g., Lichroprep RP-18) are standard for intermediate purification :
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Conditioning : 10 mL methanol followed by 10 mL acidified H₂O (0.2% formic acid).
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Loading : Crude extract dissolved in 5% MeOH/acidified H₂O.
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Washing : 50% MeOH/acidified H₂O to elute salts and sugars.
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Elution : 75% MeOH/acidified H₂O collects PLTX at >90% purity .
Large-scale preparations use sequential ion-exchange chromatography:
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DEAE-Cellulose : Retains anionic impurities at pH 7.0, allowing PLTX (pI ~6.8) to flow through .
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CM-Cellulose : Binds PLTX at pH 5.0, eluted with 0.5 M ammonium acetate .
High-Resolution Purification and Quantification
Preparative HPLC Conditions
Final polishing employs a Waters Symmetry C₁₈ column (4.6 × 100 mm, 5 µm) with gradient elution:
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Mobile Phase A : Methanol with 0.2% acetic acid.
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Mobile Phase B : MilliQ H₂O with 0.2% acetic acid.
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Gradient : 5% A to 100% A over 20 minutes at 0.8 mL/min .
PLTX elutes at 14.2 minutes (λ = 263 nm), with a linear calibration range of 10–500 ng/mL (R² = 0.998) .
Mass Spectrometric Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a Q-TOF instrument validates identity:
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Ionization : ESI-positive mode, capillary voltage 3.5 kV.
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Fragmentation : m/z 912.5 → 713.4 (CE 35 eV) and m/z 912.5 → 327.2 (CE 50 eV) .
Challenges and Mitigation Strategies
Matrix Effects in Complex Samples
Seafood matrices (e.g., mussels) suppress LC-MS/MS signals by 30–40% . Standard addition calibration or matrix-matched standards are essential for accurate quantification.
Recent Advances in Palytoxin Preparation
Immunoaffinity Chromatography
Polyclonal antibodies against PLTX-KLH conjugates (synthesized via MCC linker) enable selective extraction from crude samples, achieving 92% recovery in spiked seawater .
Activated Carbon Detoxification
Post-extraction residues treated with 1% (w/v) activated carbon for 24 hours reduce PLTX concentrations below 1 ng/mL, mitigating environmental release .
Chemical Reactions Analysis
Chemical Stability and Decomposition Pathways
Palytoxin (C₁₂₉H₂₂₃N₃O₅₄) demonstrates remarkable stability under neutral aqueous conditions but undergoes decomposition under acidic or alkaline environments. Key findings include:
- Thermal Stability : Remains intact at temperatures up to 100°C, with no loss of toxicity after boiling .
- pH Sensitivity : Rapid degradation occurs in solutions with pH < 3 or > 10, leading to loss of toxicity .
- Light Sensitivity : Prolonged UV exposure induces photodegradation, though specific pathways remain uncharacterized .
Table 1: Stability of Palytoxin Under Environmental Conditions
Condition | Stability Profile | Toxicity Retention |
---|---|---|
Neutral pH (6–8) | Stable for months | Full |
Acidic (pH < 3) | Decomposes within hours | None |
Alkaline (pH > 10) | Decomposes within hours | None |
Boiling (100°C) | Stable structure | Full |
UV Exposure | Partial degradation (mechanism unknown) | Reduced |
Interaction with Biological Targets
Palytoxin’s primary mechanism involves binding to Na⁺/K⁺-ATPase, converting the ion pump into a non-selective cation channel . This reaction occurs in a 1:1 stoichiometry and induces:
- Ion Gradient Collapse : Efflux of K⁺ and influx of Na⁺, Ca²⁺, and H⁺ .
- Cellular Apoptosis/Necrosis : Disruption of mitogen-activated protein kinase (MAPK) pathways and induction of ferroptosis .
Table 2: Cytotoxic Effects of Palytoxin and Analogues
Environmental Reactivity and Byproducts
Palytoxin forms toxic aerosols when Palythoa polyps are exposed to heat or physical stress, releasing vapors that cause respiratory distress . Analogues like ostreocin-D and mascarenotoxin-A exhibit similar reactivity but differ in molecular weight (2,500–2,648 Da) .
Analytical Detection Methods
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects palytoxin at concentrations as low as 0.5 µg/g .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Used for rapid screening in aquarium specimens .
Palytoxin’s chemical behavior underscores its dual nature as both a resilient environmental toxin and a molecule with precise biological targets. Its stability in marine environments contrasts with rapid decomposition under extreme pH, while its synthesis remains a landmark achievement in organic chemistry. Further research is needed to characterize photodegradation pathways and mitigate aerosolization risks in aquariums.
Scientific Research Applications
Cancer Research and Therapeutics
Mechanism of Action
Palytoxin exhibits its cytotoxic effects by binding to the Na+/K+ ATPase pump, transforming it into a non-specific ion channel. This action disrupts cellular ion homeostasis, leading to cell death, particularly in cancer cells. Studies have shown that PLTX can induce significant cytotoxicity at picomolar concentrations, with effects observed to be over 1000 times greater on cancer cells compared to non-cancerous cells .
Case Studies
- In Vitro Studies : Research has indicated that PLTX from Palythoa sp. Pc001 demonstrates substantial cytotoxicity against murine and human cancer cell lines. The IC50 values for various cancer cell lines were reported as low as 0.69 ng/mL, showcasing its potential as a therapeutic agent .
- Combination Therapies : PLTX has been explored in combination with other chemotherapeutic agents to enhance anti-cancer efficacy. Its role as a tumor promoter when combined with certain carcinogens has also been investigated, indicating a dual role in cancer biology .
Toxicology and Environmental Monitoring
Detection Methods
Given its potency, accurate detection of PLTX in marine environments is crucial. Several immunoassays have been developed for quantifying PLTX levels in contaminated marine organisms:
- ELISA Techniques : Various enzyme-linked immunosorbent assays (ELISA) have been established, achieving detection limits as low as 0.5 pg/mL . These methods are vital for monitoring seafood safety and assessing ecological risks associated with algal blooms containing PLTX-producing organisms.
Ecological Impact Studies
Research on the ecological effects of PLTX has revealed its implications for marine food webs. The toxin’s presence in zooplankton and fish species raises concerns regarding bioaccumulation and trophic transfer in marine ecosystems .
Pharmacological Research
Potential Drug Development
The structural complexity and biological activity of PLTX have attracted interest for drug development:
- Neurotoxicity Studies : Investigations into the neurotoxic effects of PLTX on neuronal cell lines (e.g., Neuro2a) have provided insights into potential therapeutic applications for neurodegenerative diseases . The ability of PLTX to modulate neuronal signaling pathways may offer novel approaches for treating conditions like Alzheimer’s disease.
Summary Table of Palytoxin Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Cancer Research | Cytotoxic agent targeting Na+/K+ ATPase | High cytotoxicity at picomolar concentrations; IC50 values <1 ng/mL |
Environmental Monitoring | Detection in marine organisms via ELISA | Detection limits down to 0.5 pg/mL; essential for seafood safety |
Pharmacological Research | Potential applications in neurodegenerative disease treatment | Modulates neuronal signaling; explored for Alzheimer’s treatment |
Mechanism of Action
Palytoxin exerts its effects by binding to and modifying the function of the sodium-potassium ATPase pump. This binding converts the pump into a non-selective cation channel, leading to the disruption of ion gradients across the cell membrane. This disruption causes cell depolarization and can lead to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Toxicity Profiles
PLTX and its analogues exhibit varying toxicities depending on structural modifications and exposure routes:
Notes:
- PLTX remains the most potent analogue, with sub-µg/kg lethality .
- 42-Hydroxy-PLTX dominates toxin profiles in certain Palythoa but shows reduced cytotoxicity compared to PLTX in vitro .
Ecological and Human Health Impacts
- PLTX in Aquaria : Palythoa spp. sold in home aquariums pose inhalation and dermal exposure risks, with toxin levels varying widely (500–3,500 µg/g) .
- Ostreopsis Blooms : Ovatoxins and ostreocins cause respiratory illness and dermatitis during Mediterranean algal blooms .
- Food Chain Accumulation : PLTX analogues bioaccumulate in fish and crabs, leading to clupeotoxism (lethal seafood poisoning) .
Detection Challenges
- Structural Complexity : Analogs like ovatoxins require high-resolution LC-MS/MS for differentiation .
- Antibody Cross-Reactivity: Immunoassays may fail to distinguish between PLTX and hydroxylated/methylated variants .
- Artifact Formation : Acidic extraction conditions can degrade PLTX, complicating quantification .
Biological Activity
Palytoxin (PTX) is one of the most potent marine toxins known, primarily derived from the zoanthid genus Palythoa. This article delves into the biological activity of PTX, its mechanisms of action, and its effects on various organisms, including humans. The information is drawn from diverse research studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
Palytoxin is a large, non-proteinaceous molecule with an estimated molecular weight of approximately 3300 Da. It is characterized by a complex structure that includes both hydrophilic and lipophilic regions, making it highly stable in neutral conditions but susceptible to degradation in acidic or alkaline environments . Its unique structure allows for significant biological activity, particularly its interaction with cellular membranes.
The primary target of palytoxin is the Na/K-ATPase enzyme, which it binds to with high affinity (Kd of 20 pM). This binding transforms the enzyme from a pump into a non-selective ion channel, allowing for the passive diffusion of monovalent cations such as Na and K . This alteration disrupts the electrochemical gradients essential for cellular function, leading to various toxic effects.
Key Mechanisms:
- Ion Channel Formation : Palytoxin induces the formation of ion channels in membranes, which can lead to cellular depolarization and excitotoxicity.
- Hemolytic Activity : PTX exhibits hemolytic properties, damaging red blood cells and other cell types.
- Cytotoxic Effects : Studies have shown that PTX can induce apoptosis and necrosis in various cell lines, affecting processes like cell proliferation through pathways such as MAPK .
Toxicity Profile
Palytoxin is extremely toxic, with an LD50 (lethal dose for 50% of subjects) as low as 0.15 µg/kg in mice when administered intravenously . The toxicity can manifest through various exposure routes:
- Inhalation : Aerosolized PTX can lead to severe respiratory distress. Case studies have documented instances where aquarium enthusiasts experienced acute respiratory symptoms after cleaning corals containing PTX .
- Dermal Exposure : Contact with PTX can cause skin irritation and systemic toxicity.
- Ingestion : Consumption of contaminated seafood has led to fatalities primarily due to myocardial damage and renal failure .
Case Studies
Several case studies highlight the dangers associated with palytoxin exposure:
- Aquarium Enthusiast Incident (2012) :
- Family Exposure (2015) :
- Mass Poisoning Event (2006) :
Summary Table of Case Studies
Year | Location | Symptoms | Outcome |
---|---|---|---|
2012 | Switzerland | Dyspnea, cough, fever | Recovery within 2 weeks |
2015 | USA | Respiratory distress | Hospitalization required |
2006 | Mediterranean | Mild to severe respiratory issues | Hospitalization for 10% of cases |
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting and quantifying palytoxin in Palythoa species?
Palytoxin detection typically combines immunoenzymatic assays (ELISA) for rapid screening with liquid chromatography–high-resolution mass spectrometry (LC-HRMS) for precise quantification and structural confirmation . HPLC paired with UV spectroscopy is also used, though it requires comparison to certified standards and may lack specificity without mass spectrometry validation . For novel analogues, LC-MS with adduct-inducing additives (e.g., NaCl/KCl in the mobile phase) enhances ionizability and structural resolution .
Q. How does palytoxin disrupt cellular ion balance?
Palytoxin binds to the Na+/K+-ATPase pump , converting it into a nonspecific cation channel. This disrupts ion gradients, leading to intracellular Ca²⁺ overload, membrane depolarization, and cytotoxicity. The mechanism is conserved across analogues, though hydroxylation (e.g., 42-hydroxy-palytoxin) may alter binding kinetics .
Q. What structural features make palytoxin unique among marine toxins?
Palytoxin is a non-proteinaceous polyol with a molecular formula of C₁₂₉H₂₂₃N₃O₅₄ (MW ~2680 Da). It contains 71 stereogenic centers, a long hydrophobic backbone, and hydrophilic side chains, enabling interactions with lipid bilayers and transmembrane proteins .
Q. Which model systems are used for toxicological assessment of palytoxin?
Mouse bioassays remain a gold standard, with LD₅₀ values as low as 0.15 µg/kg (intravenous) . In vitro models include Neuro-2a neuroblastoma cells for cytotoxicity screening and rat liver cells for studying arachidonic acid metabolism stimulation .
Q. What are the natural sources of palytoxin and its analogues?
Palytoxin is primarily produced by zoanthids (Palythoa spp.) , dinoflagellates (Ostreopsis spp.), and cyanobacteria (Trichodesmium). Toxin profiles vary by species; for example, P. tuberculosa contains palytoxin and 42-hydroxy-palytoxin, while P. toxica predominantly produces the hydroxylated analogue .
Advanced Research Questions
Q. How can researchers distinguish between palytoxin analogues with subtle structural differences?
Advanced NMR spectroscopy (e.g., 2D COSY, NOESY) resolves stereochemical variations, such as the hydroxyl group at position 42 in 42-hydroxy-palytoxin . High-resolution LC-MS (e.g., Q-TOF) detects mass shifts (e.g., +16 Da for hydroxylation) and fragmentation patterns. However, analogues like deoxygenated derivatives require isotopic labeling or synthetic standards for unambiguous identification .
Q. How should contradictory reports on toxin profiles in Palythoa species be addressed?
Discrepancies arise from species misidentification, environmental factors, and methodological limitations. For example, P. vestitus was initially assumed to produce palytoxin based on UV/toxicity similarities, but mass spectrometry later revealed structural deviations . Rigorous taxonomic validation (e.g., genomic barcoding) and interlaboratory method harmonization are critical .
Q. What challenges exist in synthesizing palytoxin or its analogues?
Total synthesis is hindered by the molecule’s 71 stereogenic centers and labile functional groups. Fragment coupling strategies and protecting group optimization are required, as demonstrated in the 1994 synthesis by Kishi’s group . Semi-synthetic approaches, such as modifying natural isolates (e.g., hydroxylation), offer alternatives but require scalable purification methods .
Q. Does palytoxin exhibit synergistic toxicity with other bioactive compounds?
Palytoxin synergizes with TPA-type tumor promoters (e.g., phorbol esters) in stimulating arachidonic acid metabolism, amplifying inflammatory responses. It also enhances epidermal growth factor (EGF) signaling via shared pathways, suggesting crosstalk between ion dysregulation and growth factor receptors .
Q. What are the ecotoxicological implications of palytoxin in coastal ecosystems?
Palytoxin bioaccumulates in marine food webs, affecting fish and invertebrates. LC-MS-based monitoring in water and sediment is essential, but ecological risk assessments are limited by the lack of certified reference materials and validated detection protocols . Field studies in Puerto Rico highlight acute toxicity in benthic communities during Ostreopsis blooms .
Properties
Key on ui mechanism of action |
The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore. The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure. /Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13. Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX. For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page. |
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CAS No. |
77734-91-9 |
Molecular Formula |
C129H223N3O54 |
Molecular Weight |
2680.1 g/mol |
IUPAC Name |
(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |
InChI |
InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |
InChI Key |
CWODDUGJZSCNGB-HQNRRURTSA-N |
SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |
Canonical SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Color/Form |
Non-crystalline /solid/ |
solubility |
Water soluble substance |
Synonyms |
Palytoxin from Palythoa tuberculosa |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.